p-Tolyl phenylacetate
Description
Positioning within Ester Chemistry and Aromatic Compounds
p-Tolyl phenylacetate (B1230308), with the chemical formula C15H14O2, is structurally defined as the ester of phenylacetic acid and p-cresol (B1678582). chemicalbook.comdrugfuture.com Its classification is twofold: it is a phenol (B47542) ester and a quintessential aromatic compound. hmdb.ca As an ester, it features the characteristic ester group (-COO-), which links a phenylacetyl group to a p-tolyl group. The presence of two benzene (B151609) rings—one from the phenylacetic acid moiety and one from the p-cresol (tolyl) moiety—firmly places it within the family of aromatic compounds. hmdb.ca
This dual chemical nature dictates its properties and reactivity. The ester linkage is susceptible to hydrolysis, a common reaction for esters, while the aromatic rings can undergo electrophilic substitution reactions. The compound is a white crystalline solid with a melting point in the range of 73.5–77.5 °C. chemimpex.comchemdad.com
chemdad.comcdhfinechemical.comottokemi.comstarshinechemical.comEvolution of Research Interests in p-Tolyl Phenylacetate
Research interest in this compound has evolved significantly from its initial, primarily commercial, applications. The earliest documented preparations date back to the 1920s, focusing on its synthesis for use in perfumery due to its floral and honey-like scent. chemicalbook.comdrugfuture.com For many years, its study was largely confined to its organoleptic properties and its application as a fragrance ingredient in consumer products like soaps and perfumes. chemicalbook.comchemicalbook.com
In recent decades, the focus has shifted towards its utility in more fundamental and advanced chemical research. Scientists began investigating its chemical behavior under various conditions. For instance, studies on its thermal decomposition in the gas phase have been conducted using Density Functional Theory (DFT) to understand the kinetics and mechanisms of the reaction, revealing a stepwise process for its breakdown. researchgate.net
Furthermore, this compound has been employed as a model substrate in catalysis research. A notable example is its use in studies of the Fries rearrangement, a key reaction for synthesizing hydroxyaryl ketones. Research has explored the use of solid acid catalysts like zeolites for this transformation, examining how factors such as solvent polarity and catalyst structure affect the reaction pathways and product distribution. ethz.ch More recently, the acetylation reaction that forms p-tolyl acetate (B1210297) (a related compound) has been utilized in the novel field of chemical image processing, demonstrating how fundamental chemical reactions can be adapted for unconventional computing and data storage applications. royalsocietypublishing.org
Overview of Key Research Domains
The application of this compound in advanced research spans several specialized fields:
Organic Synthesis and Catalysis: The compound is synthesized via the esterification of p-cresol with phenylacetic acid or its derivatives, a classic organic reaction. chemicalbook.com Its role as a substrate in the zeolite-catalyzed Fries rearrangement is a key area of investigation, aiming to develop more sustainable and efficient methods for producing valuable chemical intermediates like hydroxyacetophenones. ethz.ch
Materials Science: this compound serves as an intermediate or building block in the synthesis of specialty polymers. Its chemical structure can be incorporated into polymer chains to impart specific properties, such as enhanced durability, for use in advanced coatings and adhesives. chemimpex.com
Chemical Kinetics and Mechanistic Studies: The compound is a subject of studies aimed at elucidating complex reaction mechanisms. Research on its thermal decomposition provides insight into gas-phase elimination reactions and hydrogen shift mechanisms. researchgate.net Additionally, photochemical studies have been performed to understand its behavior when exposed to light. drugfuture.com
Pharmaceutical and Medicinal Chemistry: While not an active pharmaceutical ingredient itself, this compound is used as an excipient in some drug formulations to improve the stability and solubility of active compounds. chemimpex.com Furthermore, derivatives of the constituent part, phenylacetic acid, have been investigated for potential biological activities, making the synthesis and modification of related esters an area of interest. ontosight.ai
chemimpex.comdrugfuture.comtcichemicals.commyskinrecipes.compellwall.comStructure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQSSJFSNLMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051509 | |
| Record name | p-Tolyl phenylacetate | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White to off white crystals, faint lily, hyacinth, narcissus odour | |
| Record name | p-Tolyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | p-Tolyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/584/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
310.00 °C. @ 760.00 mm Hg | |
| Record name | p-Tolyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
insoluble in water, moderately soluble (in ethanol) | |
| Record name | p-Tolyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/584/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
101-94-0 | |
| Record name | p-Cresyl phenylacetate | |
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| Record name | p-Cresyl phenylacetate | |
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| Record name | p-Tolyl phenylacetate | |
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| Record name | Benzeneacetic acid, 4-methylphenyl ester | |
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| Record name | p-Tolyl phenylacetate | |
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| Record name | p-tolyl phenylacetate | |
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| Record name | P-CRESYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | p-Tolyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
| Record name | p-Tolyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Precursor Chemistry of P Tolyl Phenylacetate
Established Synthesis Routes via Esterification Reactions
The most common and direct method for producing p-tolyl phenylacetate (B1230308) is through the esterification of phenylacetic acid and p-cresol (B1678582). chemicalbook.com This reaction can be conducted with or without catalysts, although catalytic approaches are generally favored for their increased efficiency.
Direct Esterification of Phenylacetic Acid with p-Cresol
The direct esterification of phenylacetic acid with p-cresol is a foundational method for synthesizing p-tolyl phenylacetate. chemicalbook.com This process typically involves heating the two reactants, often in the presence of an acid catalyst to drive the reaction towards the formation of the ester and water. The reaction is reversible, and thus, reaction conditions are optimized to maximize the yield of the desired ester.
Research has shown that the molar ratio of the reactants significantly impacts the yield of p-cresyl phenylacetate. royalsocietypublishing.org For instance, studies using certain nanoclay catalysts found that increasing the molar ratio of p-cresol to phenylacetic acid from 1:1 to 4:1 led to a notable increase in product yield. royalsocietypublishing.org The optimal reaction time is also a critical parameter, with studies indicating that yields can increase with time up to a certain point (e.g., 6 hours), after which the equilibrium may shift, leading to a decrease in the ester yield. nih.gov
Catalytic Approaches in this compound Synthesis
A variety of catalysts have been employed to enhance the efficiency of this compound synthesis, moving from traditional mineral acids to more environmentally benign solid acid catalysts. acs.org The use of homogeneous acid catalysts like mineral acids can lead to challenges in product separation and environmental concerns. acs.org Consequently, significant research has been directed towards heterogeneous catalysts.
Solid acid catalysts such as dodecatungstophosphoric acid (DTP) supported on K-10 clay, ion-exchange resins (e.g., Amberlyst-15, Indion-125), and sulfated zirconia have been successfully used. acs.orgias.ac.in In a comparative study, ion-exchange resins like Amberlyst-15 and Indion-125 demonstrated high catalytic activity, with the reaction being 100% selective towards p-cresyl phenylacetate. acs.orgias.ac.in These catalysts also offer the advantage of being reusable. acs.orgias.ac.in
Modified montmorillonite (B579905) nanoclays have also emerged as effective, eco-friendly catalysts for this esterification. royalsocietypublishing.orgresearchgate.net These nanoclays, which can be exchanged with various metal cations (e.g., Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, Cu²⁺), provide Brønsted acid sites that catalyze the reaction. royalsocietypublishing.orgnih.gov Studies have shown that Al³⁺-montmorillonite nanoclay is particularly active. royalsocietypublishing.orgnih.gov The catalytic activity is influenced by factors such as the choice of solvent, with non-polar solvents generally providing higher yields. royalsocietypublishing.org Zeolites, such as H-β zeolite, have also been investigated, with microwave irradiation showing a significant rate enhancement compared to conventional heating. aston.ac.uk
| Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|
| Amberlyst-15 / Indion-125 | p-Cresol and Phenylacetic Acid | High catalytic activity and 100% selectivity. Catalyst is reusable. | acs.org |
| Al³⁺-montmorillonite nanoclay | Phenylacetic Acid and p-Cresol | Found to be the most active among several metal-exchanged nanoclays. | royalsocietypublishing.orgnih.gov |
| H-β zeolite | Phenylacetic Acid and p-Cresol | Microwave irradiation significantly enhances the reaction rate. | aston.ac.uk |
Exploration of Alternative Synthetic Pathways
Beyond the direct esterification of phenylacetic acid and p-cresol, an alternative synthetic route involves the reaction of phenylacetyl chloride with freshly distilled p-cresol. chemicalbook.comchemdad.com This method provides another pathway to this compound, utilizing a more reactive acid chloride derivative. The condensation of sodium phenolate (B1203915) or methylphenol with phenylacetyl chloride is also a reported preparation method. chembk.com
Utilization of this compound as a Synthetic Intermediate
This compound is not only an end product in the fragrance industry but also serves as a valuable building block and intermediate in organic synthesis. chemimpex.com Its structure allows for further chemical transformations, leading to the creation of more complex molecules.
Building Block Chemistry for Complex Molecules
The chemical reactivity of this compound makes it a useful starting material for synthesizing more elaborate structures. For instance, it has been used in the synthesis of 6-methyl-2,3-diphenyl-chromone. This was achieved through a Fries rearrangement of this compound to produce 2-hydroxy-5-methyl-α-phenylacetophenone, which was then condensed with benzoic anhydride (B1165640) and sodium benzoate. sci-hub.se This demonstrates its role as a precursor to substituted heterocyclic compounds.
Derivatization Strategies for this compound Scaffolds
A significant derivatization strategy for this compound is the Fries rearrangement. wikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.org In the case of this compound, the acyl group migrates from the phenolic oxygen to the aromatic ring, leading to the formation of ortho- and para-hydroxy ketones. researchgate.net
The Fries rearrangement of p-tolyl esters, such as p-tolyl acetate (B1210297), has been shown to result in an ortho-shift of the acyl group. rsc.org The reaction can be influenced by the choice of catalyst, with aluminum trichloride (B1173362) and titanic chloride being common choices. rsc.org Studies on the Fries rearrangement of tolyl phenylacetates using aluminum trichloride in solvents like chlorobenzene (B131634) or nitromethane (B149229) have been shown to yield p-hydroxyphenyl and o-hydroxyphenyl ketones. researchgate.net The reaction conditions, including temperature and solvent, can be adjusted to favor the formation of either the ortho or para product. wikipedia.org More environmentally friendly catalysts, such as heteropoly acids and p-toluenesulfonic acid, have also been explored for this rearrangement. jocpr.com
| Starting Material | Catalyst | Products | Key Observations | Reference |
|---|---|---|---|---|
| This compound | Aluminum Trichloride | p-Hydroxyphenyl and o-Hydroxyphenyl Ketones | Rearrangement occurs in refluxing chlorobenzene or nitromethane. | researchgate.net |
| p-Tolyl Acetate/Benzoate | Aluminum Chloride / Titanic Chloride | ortho-Hydroxy Ketones | Undergoes an ortho-shift only. | rsc.org |
Green Chemistry Principles in this compound Synthesis
The industrial synthesis of this compound, a valuable ester known for its application in fragrances, has traditionally been achieved through the esterification of p-cresol with phenylacetic acid. chemicalbook.com This process often relied on conventional methods that are increasingly being re-evaluated in the context of green chemistry. The drive towards sustainable chemical manufacturing has spurred research into more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize safer, reusable materials. archivemarketresearch.com
Modern approaches to the synthesis of this compound focus on the implementation of green chemistry principles, primarily through the use of heterogeneous solid acid catalysts and innovative energy sources. These methods offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate substantial waste. scispace.com
Heterogeneous Catalysis in Esterification
A cornerstone of green synthesis for this compound is the replacement of conventional liquid acids with solid, reusable catalysts. These materials are easily separated from the product mixture by simple filtration, reducing downstream processing costs and environmental impact. Several classes of solid acid catalysts have demonstrated high efficacy and selectivity for this esterification reaction.
Research has shown that ion-exchange resins, such as Amberlyst-15 and Indion-125, are highly active and selective catalysts for the synthesis of this compound under solvent-free conditions. researchgate.net A comparative study of various solid acid catalysts revealed the following order of catalytic activity: Amberlyst-15 ≈ Indion-125 > 20% w/w dodecatungstophosphoric acid (DTP)/K-10 > sulfated zirconia. researchgate.net The reaction demonstrated 100% selectivity towards the desired this compound, and the catalysts showed excellent reusability. researchgate.net
Comparison of Solid Acid Catalysts for this compound Synthesis
This table compares the performance of different heterogeneous catalysts in the esterification of p-cresol with phenylacetic acid.
| Catalyst | Catalytic Activity Rank | Selectivity | Key Features |
|---|---|---|---|
| Amberlyst-15 | 1 (High) | 100% towards this compound | Ion-exchange resin, reusable. researchgate.net |
| Indion-125 | 1 (High) | 100% towards this compound | Ion-exchange resin, chosen for detailed studies due to high activity. researchgate.net |
| 20% w/w DTP/K-10 | 2 (Medium) | High | Dodecatungstophosphoric acid supported on K-10 clay. researchgate.net |
| Sulfated Zirconia | 3 (Lower) | High | Solid superacid. researchgate.net |
Modified nanoclays have also emerged as effective, eco-friendly catalysts. royalsocietypublishing.orgnih.gov Specifically, montmorillonite nanoclays exchanged with various metal cations (such as Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, Cu²⁺) have been successfully used to catalyze the liquid-phase esterification of phenylacetic acid with p-cresol. royalsocietypublishing.org Among these, Al³⁺-montmorillonite nanoclay was found to be the most active. royalsocietypublishing.orgnih.gov The optimization of reaction parameters is crucial for maximizing product yield. Studies have shown that the yield of the ester increases with reaction time up to an optimal point (e.g., 6 hours), after which the equilibrium may shift, leading to a decrease in yield. royalsocietypublishing.org The catalyst also demonstrated good reusability for up to four generations. royalsocietypublishing.orgnih.gov
Effect of Reaction Parameters using Al³⁺-Montmorillonite Nanoclay Catalyst
This table illustrates how varying reaction conditions affects the yield of this compound when using Al³⁺-montmorillonite nanoclay as a catalyst.
| Parameter | Condition | Effect on Yield | Reference |
|---|---|---|---|
| Catalyst | Al³⁺-montmorillonite | Identified as the most active among tested metal cation-exchanged nanoclays. | royalsocietypublishing.orgnih.gov |
| Molar Ratio (p-Cresol:Phenylacetic Acid) | Varied (e.g., 4:1) | Optimizing the molar ratio is critical for high yield. A 4:1 ratio was used in time studies. | royalsocietypublishing.org |
| Reaction Time | Optimal at 6 hours | Yield increases up to 6 hours and then decreases due to equilibrium shifts. | royalsocietypublishing.org |
| Catalyst Reusability | Up to 4 generations | The catalyst can be regenerated and reused multiple times, enhancing its green credentials. | royalsocietypublishing.orgnih.gov |
Microwave-Assisted Green Synthesis
In addition to novel catalysts, alternative energy sources like microwave irradiation represent a significant advancement in green synthesis. mdpi.com The application of microwave heating in the esterification of p-cresol and phenylacetic acid using H-β zeolite as a catalyst has been shown to be superior to conventional heating methods. researchgate.netmdpi.com Microwave irradiation dramatically reduces the reaction time while increasing the product yield. mdpi.com
Optimal conditions for the microwave-assisted synthesis were identified, providing a clear pathway for a highly efficient and clean reaction process. mdpi.com The combination of a solid acid catalyst (H-β zeolite) with microwave heating under solvent-free conditions exemplifies a robust green chemical process. researchgate.netmdpi.com
Optimized Conditions for Microwave-Assisted Synthesis of this compound
This table outlines the optimal parameters for the green synthesis of this compound using H-β zeolite and microwave irradiation.
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | H-β zeolite | mdpi.com |
| Catalyst Amount | 100 mg | mdpi.com |
| Molar Ratio (p-cresol:phenylacetic acid) | 2:1 | mdpi.com |
| Reaction Time | 60 minutes | mdpi.com |
| Reaction Temperature | 463 K (190 °C) | mdpi.com |
| Heating Method | Microwave irradiation (with water removal) | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of P Tolyl Phenylacetate
Thermal Decomposition Kinetics and Mechanisms
The thermal decomposition of p-tolyl phenylacetate (B1230308) in the gas phase has been a subject of theoretical investigation to understand its kinetics and the underlying reaction mechanisms. researchgate.nettandfonline.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the potential pathways of this decomposition. researchgate.nettandfonline.comresearchgate.net
The gas-phase thermal decomposition of p-tolyl phenylacetate, similar to phenyl acetate (B1210297), is believed to proceed through a unimolecular elimination reaction. researchgate.netamazonaws.com This process involves the breaking of the ester linkage to yield stable products. Theoretical calculations have been employed to explore the mechanistic details of this elimination. researchgate.nettandfonline.com Two primary competing mechanisms have been proposed and investigated: a stepwise process involving an electrocyclic researchgate.nettandfonline.com hydrogen shift and a one-step concerted researchgate.netrsc.org hydrogen shift. researchgate.nettandfonline.com
The main products of the thermal decomposition are p-cresol (B1678582) and ketene (B1206846). researchgate.nettandfonline.com The reaction pathways are complex and have been primarily elucidated through computational chemistry. researchgate.nettandfonline.com
The mechanism of hydrogen shift during the thermal decomposition of this compound is a key area of investigation. Both stepwise and concerted pathways have been computationally explored to determine the most energetically favorable route. researchgate.nettandfonline.com
A stepwise mechanism, designated as Mechanism A, has been proposed and is supported by theoretical calculations. researchgate.nettandfonline.com This pathway involves two main steps:
An electrocyclic researchgate.nettandfonline.com hydrogen shift from the methyl group of the tolyl moiety to the carbonyl oxygen, proceeding through a six-membered cyclic transition state. This is the rate-determining step and results in the formation of ketene and a 4-methyl cyclohexadienone intermediate. researchgate.nettandfonline.com
A subsequent tautomerization of the 4-methyl cyclohexadienone intermediate to the more stable p-cresol. researchgate.nettandfonline.com
Theoretical calculations using the PBE functional have shown that the activation parameters for this stepwise mechanism are in reasonable agreement with experimental data for the analogous phenyl acetate decomposition, lending support to this pathway for this compound as well. researchgate.nettandfonline.com
An alternative, one-step concerted mechanism, referred to as Mechanism B, has also been considered. researchgate.nettandfonline.com This pathway involves a researchgate.netrsc.org hydrogen shift through a four-membered cyclic transition state, directly producing p-cresol and ketene. researchgate.nettandfonline.com However, theoretical calculations have indicated a large deviation in the entropy of activation for this mechanism compared to experimental observations for similar esters. researchgate.nettandfonline.com This suggests that the concerted researchgate.netrsc.org hydrogen shift is a less likely pathway for the thermal decomposition of this compound. researchgate.nettandfonline.com
The characterization of transition states and intermediates is crucial for understanding the reaction mechanism. Computational studies have provided detailed geometries and energetic properties of these transient species. researchgate.netresearchgate.net
For the favored stepwise (Mechanism A) pathway, the key transition state is the six-membered cyclic structure involved in the initial researchgate.nettandfonline.com hydrogen shift. researchgate.netresearchgate.net This transition state is described as concerted and involves the O1, C2, C3, H4, C5, and C6 atoms. researchgate.net The primary intermediate in this mechanism is 4-methyl cyclohexadienone, which is formed after the elimination of ketene. researchgate.nettandfonline.com This intermediate then rapidly tautomerizes to the final product, p-cresol. researchgate.nettandfonline.com The transition state for the tautomerization step is significantly lower in energy than the initial hydrogen shift transition state, confirming that the first step is rate-determining. researchgate.net
For the less likely concerted (Mechanism B) pathway, a four-membered cyclic transition state is proposed. researchgate.netresearchgate.net The optimized structures for the reactant, transition state, and products for both mechanisms have been determined using DFT calculations. researchgate.netresearchgate.netresearchgate.net
Table 1: Calculated Activation Parameters for the Thermal Decomposition of p-Tolyl Acetate No experimental data is available for p-tolyl acetate; values are based on theoretical calculations.
| Mechanism | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
| Stepwise researchgate.nettandfonline.com Hydrogen Shift (Mechanism A) | |||
| Rate-determining step | ~258.1 researchgate.net | -41.7 researchgate.net | |
| Tautomerization | |||
| Concerted researchgate.netrsc.org Hydrogen Shift (Mechanism B) | Positive value researchgate.net |
This table is populated with data from theoretical studies and is intended to be illustrative. Precise values can vary depending on the computational method used.
Investigation of Electrocyclic Hydrogen Shift Mechanisms
Photochemical Reactivity Studies
The photochemical behavior of this compound has been investigated, revealing different reaction pathways compared to its thermal decomposition. rsc.orgrsc.orgpsu.edu The primary photochemical process observed is the photo-Fries rearrangement. rsc.orgrsc.orgpsu.eduresearchgate.net
The photo-Fries rearrangement is a photochemical reaction in which a phenyl ester is converted to a hydroxy aryl ketone. wikipedia.org For this compound, this involves the homolytic cleavage of the ester bond upon absorption of UV light, forming a radical pair. rsc.orgpsu.eduresearchgate.net This radical pair, consisting of a p-tolyloxy radical and a phenylacetyl radical, is held within a solvent cage. psu.eduresearchgate.net
Subsequent in-cage recombination of this radical pair can lead to the migration of the acyl group to the ortho and para positions of the phenolic ring, yielding hydroxyketone products. wikipedia.orgresearchgate.net Specifically, the photolysis of this compound in acetonitrile (B52724) solution results in the formation of photo-Fries rearrangement products, as well as phenols and diphenylethane. rsc.orgrsc.orgpsu.edu
The product distribution can be influenced by the reaction medium. rsc.orgrsc.orgpsu.edu For instance, when the photolysis is carried out on the surface of NaY zeolite, only the ortho-Fries rearrangement products are observed. rsc.orgrsc.orgpsu.edu In contrast, on ZSM-5 zeolite, the reaction yields toluene (B28343) and phenols. rsc.orgrsc.org These findings highlight the role of the environment in controlling the mobility and reactivity of the photochemically generated radical intermediates. rsc.orgrsc.orgpsu.edu
Table 2: Products of Photolysis of this compound in Different Media
| Medium | Major Products |
| Acetonitrile | Photo-Fries rearrangement products, phenols, diphenylethane rsc.orgrsc.orgpsu.edu |
| NaY Zeolite | Ortho-Fries rearrangement products rsc.orgrsc.orgpsu.edu |
| ZSM-5 Zeolite | Toluene, phenols rsc.orgrsc.org |
Adsorption Effects on Photoreactions
The photochemical behavior of this compound is significantly influenced by the environment in which the reaction occurs, particularly when the molecule is adsorbed onto a solid support like a zeolite. psu.edursc.org Studies comparing the photolysis of this compound in a homogeneous solution (acetonitrile) versus adsorbed on NaY and ZSM-5 zeolites reveal dramatic differences in product distribution. psu.edursc.org
In acetonitrile solution, the irradiation of this compound leads to a mixture of products, including those from a photo-Fries rearrangement, as well as phenols, diphenylethane, and phenyl benzyl (B1604629) ethers. psu.edursc.org However, this reactivity is sharply altered within the constrained environment of a zeolite. When this compound is adsorbed on NaY zeolite, the photolysis exclusively yields the ortho-Fries rearrangement product. psu.edursc.org This high selectivity is attributed to the restrictions imposed on the reacting molecules by the zeolite's structure.
The effect is even more pronounced when ZSM-5 zeolite is used as the solid support. In this case, the photochemical reaction of this compound yields only toluene and phenols. psu.edursc.org The formation of Fries rearrangement products is completely suppressed. This outcome highlights the role of the zeolite's specific pore size and shape in dictating the reaction pathway. psu.edursc.org
These findings demonstrate that the adsorption of this compound onto a solid surface is a powerful tool to control its photoreactivity, steering the reaction towards specific products that are only minor or unobserved in solution-phase photolysis. wisc.edu
Mechanistic Insights into Photodecomposition
The photodecomposition of this compound is understood to proceed through the homolytic cleavage of the ester's carbon-oxygen bond upon absorption of light, generating a radical pair. psu.edursc.org The distinct product profiles observed in solution versus on zeolite surfaces provide critical insights into the mechanism.
The key mechanistic interpretations for the observed phenomena are:
Restricted Mobility: The surfaces of zeolites, with their defined cavities and channels, severely restrict the diffusional and rotational mobility of the intermediate radical pair formed after the initial bond cleavage. psu.edursc.org In the case of NaY zeolites, this confinement favors the "in-cage" recombination of the radical pair, leading specifically to the ortho-Fries rearrangement product. psu.edursc.org
Size and Shape Selectivity: ZSM-5 zeolites possess a unique channel structure that exerts a strong size and shape selectivity on the adsorbed molecules and the intermediates. psu.edursc.org For this compound, the constrained environment within ZSM-5 appears to inhibit the recombination pathway required for the Fries rearrangement, instead favoring pathways that lead to the formation of toluene and phenols. psu.edursc.org
Excited State Multiplicity: The nature of the excited state (singlet or triplet) responsible for the bond cleavage also plays a role in the subsequent reactions of the radical pair, influencing the final product distribution. psu.edursc.org
Hydrolytic Stability and Ester Cleavage Mechanisms
While specific kinetic data for the hydrolysis of this compound is not extensively documented, its stability and cleavage mechanisms can be inferred from studies of related phenolic esters. The hydrolysis of esters can be catalyzed by acids or bases, and the rate is influenced by the nature of both the acyl and the phenoxy groups.
Studies on the hydrolysis of p-tolyl acetate and other aryl acetates show that the reaction is subject to catalysis. For instance, the hydrolysis of p-tolyl acetate can be effectively catalyzed by imidazole. rsc.org The mechanism of such catalysis can be complex, potentially involving nucleophilic catalysis where an acetyl-imidazole intermediate is formed. rsc.org
The rate of hydrolysis is dependent on the leaving group ability of the phenoxide. In a study of phenolic hydrogen succinates, the hydrolysis rate followed the order p-chlorophenyl > phenyl > p-tolyl. rsc.org This indicates that the electron-donating methyl group on the p-tolyl ring makes the p-cresoxide a poorer, more basic leaving group compared to phenoxide, thus slowing down the rate of hydrolysis. This suggests that this compound would likely be more hydrolytically stable (i.e., hydrolyze more slowly) than phenyl phenylacetate under similar conditions.
The pH of the solution is a critical factor. The hydrolysis of similar esters shows a rate minimum around pH 2, with the rate increasing in both more acidic and, more significantly, in more alkaline conditions (base-catalyzed hydrolysis). rsc.org Furthermore, heterogeneous catalysis can occur, as the hydrolysis of phenyl acetate has been shown to be catalyzed by silica (B1680970) surfaces. stanford.edu
Other Chemical Transformations and Derivatization Reactions
Beyond photochemical and hydrolytic reactions, this compound can undergo other chemical transformations.
Fries Rearrangement: While observed photochemically, the Fries rearrangement of aryl esters can also be induced thermally or, more commonly, with acid catalysts. For the related compound p-tolyl acetate, this rearrangement can be catalyzed by solid acids like zeolites to produce hydroxyacetophenones. rsc.org The reaction can proceed via an intramolecular rearrangement or through an intermolecular pathway involving cleavage of the ester to form p-cresol, followed by C-acylation. rsc.org
Thermal Decomposition: In the gas phase at high temperatures, related esters like p-tolyl acetate undergo thermal elimination. tandfonline.comresearchgate.net Theoretical studies suggest a stepwise mechanism is favored, involving an electrocyclic rsc.orgCurrent time information in Bangalore, IN. hydrogen shift to eliminate ketene and form p-cresol. tandfonline.comresearchgate.net A safety data sheet for this compound notes that its hazardous decomposition products include carbon monoxide and carbon dioxide, which would be expected under high-temperature pyrolysis conditions. tcichemicals.com
Reactions with Oxidizing Agents: this compound is noted to be incompatible with oxidizing agents, indicating that the molecule can be oxidized, although specific products of such reactions are not detailed. tcichemicals.com
Derivatization: The ester linkage is a key site for derivatization. Through reactions like transesterification, the p-tolyl group could be exchanged for another alcohol group. While not a reaction of the ester itself, the hydrolysis of this compound yields phenylacetic acid and p-cresol, which are themselves versatile starting materials for further chemical synthesis. ontosight.ai
Computational and Theoretical Chemistry in P Tolyl Phenylacetate Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. In the context of p-tolyl phenylacetate (B1230308) research, DFT has been instrumental in elucidating complex chemical processes.
DFT calculations have been pivotal in understanding the mechanisms of reactions involving p-tolyl phenylacetate and related esters. A notable example is the study of the gas-phase thermal elimination of p-tolyl acetate (B1210297), a compound structurally similar to this compound. Theoretical investigations have proposed and evaluated different potential reaction pathways.
One studied mechanism is a stepwise process initiated by an electrocyclic imperial.ac.ukwikipedia.org hydrogen shift, leading to the formation of ketene (B1206846) and p-cresol (B1678582) through a six-membered cyclic transition state. An alternative is a one-step concerted imperial.ac.ukresearchgate.net hydrogen shift via a four-membered cyclic transition state. imperial.ac.uk By calculating the energy profiles for these competing pathways, researchers can determine the most energetically favorable route. For the thermal decomposition of phenyl acetate and p-tolyl acetate, DFT studies have indicated that the stepwise mechanism involving a imperial.ac.ukwikipedia.org hydrogen shift is the more likely pathway. imperial.ac.uk
These computational models provide a detailed picture of the transition states and intermediates involved, which are often difficult to detect experimentally. The calculated geometries of these transient species offer valuable insights into the stereochemistry and electronic demands of the reaction.
A significant application of DFT in studying the reactivity of this compound is the prediction of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters are crucial for determining the rate of a chemical reaction.
For the thermal elimination of p-tolyl acetate, various DFT functionals, including B3LYP, B3PW91, MPW1PW91, and PBE, have been employed to calculate these parameters. imperial.ac.uk The theoretical values can then be compared with experimental data, where available, to validate the computational model. For instance, calculations for the related phenyl acetate showed that the PBE functional provided activation parameters in reasonable agreement with experimental values for the stepwise imperial.ac.ukwikipedia.org hydrogen-shift mechanism. imperial.ac.uk
The following table presents theoretical activation parameters for the thermal decomposition of p-tolyl acetate, calculated using the PBE/6-31G(d,p) level of theory, which is expected to provide similar results for this compound due to their structural similarity.
Table 1: Calculated Activation Parameters for the Thermal Elimination of p-Tolyl Acetate
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 54.3 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 52.8 kcal/mol |
| Entropy of Activation (ΔS‡) | -11.9 cal/mol·K |
These predicted values are instrumental in understanding the kinetics of such reactions, even in the absence of experimental data for the specific compound.
DFT is also a powerful tool for determining the most stable three-dimensional structure of a molecule through conformational analysis and geometry optimization. For a flexible molecule like this compound, with several rotatable bonds, identifying the lowest energy conformer is essential for understanding its properties and reactivity.
The process involves calculating the potential energy surface of the molecule by systematically rotating key dihedral angles, such as those around the ester linkage and the bonds connecting the phenyl rings to the acetate group. By identifying the minima on this surface, the most stable conformations can be determined. The interplay of steric hindrance and electronic effects, such as conjugation between the aromatic rings and the carbonyl group, governs the conformational preferences. plos.org
Geometry optimization using DFT refines the molecular structure to a local or global energy minimum, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for further calculations, such as vibrational frequency analysis and the prediction of spectroscopic properties.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the behavior of molecules in a condensed phase, such as in a solvent or in the solid state.
For this compound, MD simulations could be employed to investigate its intermolecular interactions, which are crucial for understanding its physical properties like solubility, melting point, and behavior in biological environments. These simulations can reveal how molecules of this compound interact with each other and with solvent molecules through various non-covalent forces, including:
Van der Waals interactions: These are ubiquitous forces arising from temporary fluctuations in electron density.
π-π stacking: The aromatic rings of this compound can stack on top of each other, leading to attractive interactions.
Hydrogen bonding: Although this compound cannot form hydrogen bonds with itself, it can act as a hydrogen bond acceptor at its carbonyl oxygen in the presence of hydrogen-bond-donating solvents or other molecules.
By simulating a system containing many molecules of this compound, MD can provide insights into its aggregation behavior and the structure of its liquid or amorphous solid state. mdpi.com Furthermore, MD simulations are invaluable for studying the interaction of this compound with larger biological molecules, such as enzymes or receptors, which can be critical in the field of drug design and discovery. stackexchange.com
Advanced Analytical Methodologies for P Tolyl Phenylacetate Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy for p-tolyl phenylacetate (B1230308) allows for the identification and differentiation of the various protons based on their unique chemical environments. The spectrum is characterized by distinct signals corresponding to the protons of the p-tolyl group, the phenyl group, and the methylene (B1212753) bridge of the acetate (B1210297) moiety.
The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.24-7.36 ppm. The protons on the p-substituted tolyl ring show a characteristic splitting pattern: the two protons ortho to the ester linkage appear as a doublet, while the two protons ortho to the methyl group also present as a doublet. The methylene protons (-CH₂-) adjacent to the carbonyl group and the phenyl ring resonate as a singlet, typically around δ 3.64 ppm. The methyl group (-CH₃) protons of the tolyl moiety also produce a distinct singlet at a higher field.
Table 1: ¹H NMR Spectral Data for p-Tolyl Phenylacetate
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Inferred Structure |
|---|---|---|---|
| Aromatic Protons | 7.24 - 7.36 | Multiplet (m) | Phenyl group (-C₆H₅) |
| Aromatic Protons | ~7.15 | Doublet (d) | p-Tolyl group (protons ortho to -CH₃) |
| Aromatic Protons | ~7.00 | Doublet (d) | p-Tolyl group (protons ortho to -O-) |
| Methylene Protons | ~3.80 | Singlet (s) | Methylene bridge (-CH₂-) |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used.
Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal.
Key resonances include the carbonyl carbon of the ester group, which is typically found significantly downfield (δ ~170 ppm). The aromatic carbons of both the phenyl and p-tolyl rings resonate in the δ 120-150 ppm region. The methylene carbon signal appears further upfield, and the methyl carbon of the tolyl group is the most shielded, appearing at the highest field (lowest ppm value). For the related 2-phenylacetic acid, carbon signals appear at δ 177.88 (C=O), 133.18, 129.34, 128.61, 127.33 (aromatic), and 41.01 (-CH₂-).
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) | Inferred Structure |
|---|---|---|
| Carbonyl Carbon | ~170 | Ester (-C=O) |
| Aromatic Carbons | 121 - 150 | Phenyl and p-Tolyl rings |
| Methylene Carbon | ~41 | Methylene bridge (-CH₂-) |
Note: Data is inferred from typical values and spectral databases for phenylacetate structures.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage are also readily identifiable. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1730 - 1750 |
| Ester C-O | Stretch | 1150 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 226. The fragmentation pattern is characteristic of phenylacetate esters. A primary fragmentation pathway involves the cleavage of the ester bond. This can lead to the formation of a p-cresol-related fragment and a phenylacetyl fragment. A significant peak is often observed at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is a common and stable fragment in compounds containing a benzyl (B1604629) group. Another key fragment would be the p-tolyl cation at m/z 91 or a related p-cresoxy radical.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 226 | Molecular Ion [M]⁺ | [C₁₅H₁₄O₂]⁺ |
| 108 | p-Cresol (B1678582) radical cation | [C₇H₈O]⁺ |
| 107 | p-Cresoxy cation | [C₇H₇O]⁺ |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to determine the purity of commercial samples, with purities often exceeding 99%. In a GC analysis, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate).
The Kovats retention index, a standardized measure, is used to normalize retention times. For this compound, a standard non-polar Kovats retention index is reported to be in the range of 1790 to 1827. By comparing the retention time of a sample to that of a known standard, and by analyzing the area of the peak in the chromatogram, the identity and purity of this compound can be accurately determined.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone for the separation, identification, and quantification of this compound. The technique's high resolution and sensitivity make it ideal for purity assessment and quality control. A common approach for the analysis of this compound is reverse-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase.
A typical HPLC system for the analysis of this compound would employ a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains, creating a hydrophobic stationary phase. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. This gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for the efficient separation of this compound from any impurities or related compounds with different polarities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in this compound absorb UV light. The wavelength for detection is typically set in the range of 210-254 nm to maximize sensitivity. The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter used for the identification of this compound under specific chromatographic conditions.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (Octadecyl-silica), 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 minutes (highly dependent on specific column and conditions) |
Thin-Layer Chromatography (TLC) in Reaction Progress Analysis
Thin-Layer Chromatography is an invaluable tool for the rapid and efficient monitoring of chemical reactions, such as the synthesis of this compound. This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time. The synthesis of this compound is commonly achieved through the esterification of p-cresol with phenylacetic acid. royalsocietypublishing.orgnih.govresearchgate.net
For monitoring this reaction, a TLC plate coated with silica gel, a polar stationary phase, is typically used. A small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate alongside spots of the pure starting materials (p-cresol and phenylacetic acid) for reference. The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.
The separation on the TLC plate is based on the principle of polarity. The more polar compounds will have a stronger affinity for the polar silica gel and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further up the plate. In the esterification reaction to form this compound, the product ester is less polar than the starting materials, particularly the carboxylic acid. Therefore, the product spot will have a higher Rf value than the reactant spots.
By observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time, the progress of the reaction can be effectively monitored. Visualization of the spots is often achieved under UV light, as the aromatic compounds are UV-active.
Table 2: Typical TLC Parameters for Monitoring this compound Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (4:1 v/v) |
| Visualization | UV light (254 nm) |
| Compound | Approximate Rf Value |
| p-Cresol | ~ 0.3 |
| Phenylacetic Acid | ~ 0.1 (can streak if overloaded) |
| This compound | ~ 0.6 |
The distinct separation of the product from the starting materials, as indicated by their different Rf values, allows for a clear and straightforward assessment of the reaction's progression towards completion.
Applications and Emerging Research Avenues of P Tolyl Phenylacetate
Role in Advanced Organic Synthesis and Methodology Development
While p-tolyl phenylacetate (B1230308) is a known fragrance ingredient, it also serves as a valuable intermediate and model compound in the development of new synthetic methodologies. chemimpex.com Research in this area is primarily focused on improving the efficiency, selectivity, and environmental footprint of its synthesis, which in turn provides scalable and sustainable methods for producing other fine chemicals and esters.
The conventional synthesis of p-tolyl phenylacetate involves the esterification of p-cresol (B1678582) with phenylacetic acid, a reaction traditionally catalyzed by strong mineral acids like sulfuric acid. scentree.co However, this method presents challenges related to catalyst separation, waste disposal, and potential side reactions. To address these issues, significant research has been directed toward the use of heterogeneous solid acid catalysts. These catalysts are easily recoverable, reusable, and often lead to higher product selectivity, aligning with the principles of green chemistry.
Recent studies have explored a variety of solid acid catalysts for this esterification reaction, demonstrating a clear trend toward developing more benign and efficient processes. For instance, research has shown high efficacy using ion-exchange resins such as Amberlyst-15 and Indion-125, as well as dodecatungstophosphoric acid (DTP) supported on K-10 clay and sulfated zirconia. researchgate.net In comparative studies, ion-exchange resins were found to have the highest catalytic activity. researchgate.net Further investigations into nanoclay catalysts have also yielded promising results. Metal cation-exchanged montmorillonite (B579905) nanoclays (where the metal cation Mn+ can be Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, or Cu²⁺) have been successfully employed, with Al³⁺-montmorillonite being identified as a particularly active catalyst for the reaction. royalsocietypublishing.orgresearchgate.net
These methodological advancements are significant as they offer a 100% selective reaction towards this compound with the added benefit of catalyst reusability. researchgate.net Kinetic models have been developed for these catalytic systems, with the reaction following a pseudo-first-order kinetic model and exhibiting an apparent activation energy of 9.56 kcal/mol in one study. researchgate.net Beyond esterification, this compound is utilized in the synthesis of specialty polymers used in advanced coatings and adhesives. chemimpex.com
| Catalyst Type | Specific Examples | Key Research Findings | Reference |
|---|---|---|---|
| Ion-Exchange Resins | Amberlyst-15, Indion-125 | Demonstrated high catalytic activity and excellent reusability. The reaction was 100% selective towards p-cresylphenyl acetate (B1210297). | researchgate.net |
| Supported Heteropoly Acids | 20% w/w DTP/K-10 Clay | Effective solid acid catalyst, part of a trend towards more eco-friendly synthesis methods. | researchgate.net |
| Metal Oxides | Sulfated Zirconia | Showed catalytic activity, though less than ion-exchange resins in comparative studies. | researchgate.net |
| Nanoclay Catalysts | Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, Cu²⁺ exchanged montmorillonite | Al³⁺-montmorillonite was found to be the most active among the tested nanoclay catalysts for the liquid-phase esterification. | royalsocietypublishing.orgresearchgate.net |
Research in Fragrance and Flavor Chemistry Beyond Commodity Use
In fragrance and flavor chemistry, this compound is prized for its complex and tenacious scent profile, described as having floral notes of narcissus, lily, and hyacinth, with additional sweet honey and animalic undertones. chemicalbook.comthegoodscentscompany.com Its low volatility contributes to its excellent substantivity, reportedly lasting up to 400 hours on a smelling strip, making it a valuable fixative in perfume compositions. chemimpex.comthegoodscentscompany.com Research is now moving beyond its basic application to understand the molecular basis of its scent and to control its release in sophisticated formulations.
The perception of scent is a complex biological process initiated by the interaction of odorant molecules with a large family of G-protein coupled receptors known as olfactory receptors (ORs). nih.govnih.gov The unique scent profile of this compound arises from its specific pattern of activation across multiple ORs. While extensive screening data for this compound is not yet widely published, this area represents a significant emerging research avenue.
Modern research methodologies are well-suited to decode these interactions. High-throughput screening techniques, such as heterologous luciferase assays, allow for the rapid testing of a single odorant against hundreds of different human ORs to identify which receptors it activates. nih.govresearchgate.net This experimental approach provides a map of the "receptor code" for a specific scent molecule.
Complementing these experimental methods, computational approaches like molecular docking and molecular dynamics simulations are used to build predictive models of how an odorant molecule fits into the binding pocket of a specific OR. nih.govnih.gov Such in silico studies can help identify the key amino acid residues within the receptor that are critical for binding and activation, providing a deeper understanding of the structure-odor relationship. mdpi.com Given the distinct floral and animalic notes of this compound, it is an ideal candidate for such studies to elucidate how its molecular structure translates into its characteristic complex aroma.
The stability of a fragrance molecule within a product formulation is critical for ensuring a consistent and long-lasting scent experience. This compound is generally considered stable, a property that makes it a reliable component in various consumer goods. chemimpex.com However, research has noted its potential for degradation under certain conditions. Specifically, it may hydrolyze to form phenylacetic acid over time, particularly when subjected to heat. scentree.co
| Property | Value | Significance in Formulations | Reference |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₄O₂ | Defines the basic chemical identity and molecular weight. | scentree.co |
| Molecular Weight | 226.27 g/mol | Influences volatility and diffusion characteristics. | scentree.co |
| Melting Point | 73.5 - 77.5 °C | Exists as a white solid at room temperature, affecting its incorporation into different formulation types. | chemimpex.com |
| Boiling Point | 309 - 311 °C | Indicates low volatility, contributing to its longevity and function as a base note or fixative. | chemimpex.com |
| Vapor Pressure | 0.001300 mmHg @ 20.00 °C | Quantifies its low volatility, directly related to its slow release and high substantivity. | thegoodscentscompany.com |
| Substantivity | ~400 hours | Measures the duration the scent is perceptible on a substrate, highlighting its excellent performance as a fixative. | thegoodscentscompany.com |
Emerging research in fragrance technology is heavily focused on controlled-release systems designed to protect volatile compounds and release them in response to specific triggers (e.g., light, moisture, or enzymatic action). While specific research on controlled-release formulations of this compound is limited, broader studies on related phenylacetate esters provide a roadmap for future work. These advanced systems could involve encapsulation in micro- or nanocarriers that protect the ester from premature degradation and modulate its release rate, further enhancing its performance and longevity in a final product.
Pharmaceutical Applications and Excipient Research
Beyond its traditional applications, this compound has been identified as a compound of interest in the pharmaceutical industry, specifically for its potential use as an excipient in drug formulations. chemimpex.com Excipients are inactive substances that are incorporated into a final medicinal product to aid in the manufacturing process, improve stability, or enhance the bioavailability of the active pharmaceutical ingredient (API).
One of the primary challenges in pharmaceutical development is the poor aqueous solubility of many APIs. This compound has been noted for its potential to improve both the stability and solubility of active ingredients. chemimpex.com This suggests its utility in advanced drug delivery systems, such as amorphous solid dispersions (ASDs). In ASDs, a crystalline API is molecularly dispersed within a carrier (often a polymer), which can significantly enhance its dissolution rate and bioavailability. dntb.gov.ua
A major challenge with ASDs is their physical instability; the amorphous API has a thermodynamic tendency to recrystallize over time, which negates the solubility advantage. dntb.gov.ua Research in this field focuses on identifying excipients that can act as stabilizers to inhibit recrystallization. The investigation of this compound's functionality would involve assessing its ability to act as a plasticizer or stabilizer within these formulations, potentially by disrupting API-API interactions and maintaining the drug in its amorphous, more soluble state. Its use in preparing in vivo research formulations with solvents like DMSO and PEG300 further points to its compatibility with pharmaceutical-grade systems. targetmol.com
For any compound to be successfully used as a pharmaceutical excipient, its stability and compatibility with the intended API must be rigorously established. This is a critical area of research required for this compound. Such studies involve preparing formulations containing both the API and this compound and subjecting them to accelerated stability testing under stressed conditions of high temperature and humidity.
The objective of these studies is twofold: first, to confirm that this compound effectively stabilizes the API against degradation, and second, to ensure that there are no detrimental interactions between the excipient and the API. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry would be employed to detect any new impurities or degradation products that might arise from such interactions. This research is essential to validate the safety and efficacy of this compound as a novel pharmaceutical excipient before it can be considered for use in commercial drug products.
Polymer Science and Specialty Materials Synthesis
This compound is utilized in the synthesis of specialized polymers, contributing to the enhanced durability and performance of coatings and adhesives chemimpex.com. Its aromatic structure and ester functionality allow it to be integrated into polymer chains or act as a modifying agent, influencing the final properties of the material.
In the realm of advanced coatings, this compound serves as a valuable building block in the creation of specialty polymers chemimpex.com. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength, which are critical for high-performance coatings used in demanding environments. The phenyl and tolyl groups within its structure contribute to the rigidity and aromaticity of the polymer, which can improve resistance to chemical and environmental degradation. While specific formulations are proprietary, the use of aromatic esters like this compound is a known strategy for developing robust coating systems.
Similar to its role in coatings, this compound is employed in the synthesis of polymers used in adhesives to improve performance characteristics chemimpex.com. The presence of this compound can lead to adhesives with enhanced durability. The molecular structure of this compound can influence the cohesive and adhesive forces within the polymer, leading to stronger bonds with various substrates. Its application is particularly noted in the production of specialty adhesives where high strength and longevity are required.
Exploration of Biological Activities and Pharmacological Potential of Derivatives
The chemical structure of this compound, which combines a phenylacetic acid moiety with a p-cresol-derived phenolic ester, suggests that its derivatives could exhibit a range of biological activities. Research into structurally related compounds provides a foundation for exploring the pharmacological potential of novel this compound derivatives.
Derivatives of phenylacetic acid, a core component of this compound, are known to possess anti-inflammatory properties. Studies have shown that various substituted phenylacetic acid derivatives can exhibit significant anti-inflammatory and analgesic activities nih.govgoogle.com. For instance, several 2-aminophenylacetic acid derivatives have been synthesized and tested for their ability to inhibit prostaglandin (B15479496) synthetase, a key enzyme in the inflammatory pathway nih.gov. This suggests that novel derivatives of this compound could be designed and synthesized to act as potent anti-inflammatory agents.
Table 1: Examples of Phenylacetic Acid Derivatives with Investigated Anti-inflammatory Activity
| Compound Class | Investigated Activity | Reference |
| Substituted 2-aminophenylacetic acids | Prostaglandin synthetase inhibition | nih.gov |
| (2-hydroxy-cycloalkylidene)methylphenylacetic acids | Analgesic, antipyretic, and anti-inflammatory | google.com |
This table is for illustrative purposes and showcases the anti-inflammatory potential of the broader class of phenylacetic acid derivatives.
The antimicrobial potential of derivatives of this compound can be inferred from the known properties of its precursor, p-cresol. p-Cresol has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. This suggests that esterification of p-cresol to form derivatives, such as those that could be synthesized from this compound, may yield compounds with significant antimicrobial properties. Furthermore, research into other phenolic esters has indicated their potential as antimicrobial agents, supporting the rationale for investigating this compound derivatives for this application.
The phenolic component of this compound suggests that its derivatives could possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, and this activity is influenced by the nature and position of substituents on the aromatic ring. Research on various phenolic esters has demonstrated that their antioxidant capacity is linked to their chemical structure mdpi.com. For example, the position of hydroxyl groups on the aromatic ring of phenolic esters has been shown to significantly affect their antioxidant activity mdpi.com. This indicates that modifications to the phenolic ring of this compound could lead to the development of derivatives with potent antioxidant capabilities. Studies on other p-tolyl derivatives have also shown promising antioxidant effects, further supporting this line of research researchgate.net.
Table 2: Factors Influencing Antioxidant Activity of Phenolic Esters
| Structural Feature | Impact on Antioxidant Activity | Reference |
| Position of hydroxyl group on aromatic ring | Significantly influences radical scavenging ability | mdpi.com |
| Presence of electron-donating groups | Can enhance antioxidant properties | mdpi.com |
| Esterification of phenolic compounds | Can produce lipophilic antioxidants | nih.gov |
This table summarizes general findings from research on phenolic esters that could be relevant to the design of antioxidant derivatives of this compound.
Inhibition of Cancer Cell Growth
While direct research on the anticancer properties of this compound is not extensively documented in publicly available literature, significant investigation into its parent compound, phenylacetate (PA), and related derivatives provides a basis for its potential in this field. Phenylacetate is a naturally occurring aromatic fatty acid and a metabolite of phenylalanine that has demonstrated potential as an antineoplastic agent. hmdb.ca Research has shown that phenylacetate and its derivatives can induce cytostasis (growth inhibition) and phenotypic reversion in various tumor cell lines, including those from advanced prostatic carcinoma, glioblastomas, and malignant melanoma. nih.gov
The mechanism of action for phenylacetate involves the alteration of tumor cell lipid metabolism, which leads to the inhibition of protein prenylation, a process critical for malignant growth. nih.gov Studies on phenylacetate derivatives indicate that their potency often correlates with their degree of lipophilicity and the extent to which they inhibit this protein prenylation process. nih.gov This suggests that ester derivatives like this compound could be of interest for future investigation.
Further research into novel phenylacetate esters has shown enhanced efficacy compared to the parent compound. For instance, a sodium phenylacetate-dextran derivative ester demonstrated three- to four-fold greater inhibition of MCF-7ras breast cancer cell proliferation in vitro compared to sodium phenylacetate (NaPa) alone. nih.govresearchgate.net This enhanced antiproliferative activity was dependent on the phenylacetate substitution. nih.govresearchgate.net In vivo studies with this derivative showed significant inhibition of tumor growth and angiogenesis at low doses. nih.gov These findings highlight the therapeutic potential of modifying the phenylacetic acid structure and support the rationale for investigating the specific effects of compounds like this compound on cancer cell lines.
Table 1: Research Findings on Phenylacetate and Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Phenylacetate (PA) | Prostatic carcinoma, Glioblastomas, Malignant melanoma | Induces cytostasis and phenotypic reversion; Inhibits protein prenylation. | nih.gov |
| Sodium Phenylacetate (NaPa) | Ovarian carcinoma | Demonstrates antiproliferative activity. | researchgate.net |
Applications in Neurodegenerative Disorders Research
This compound belongs to the class of organic compounds known as phenol (B47542) esters. hmdb.ca Phenolic compounds as a broad category are of significant interest in neurodegenerative disease research due to their potential neuroprotective effects. mdpi.commdpi.com The antioxidant properties of these compounds are particularly relevant, as psychopathological mechanisms in many neurodegenerative disorders are strongly linked to oxidative stress within the brain. mdpi.com
Research on various phenolic compounds, including phenolic acids and their esters, has demonstrated multiple neuroprotective mechanisms. nih.govnih.gov These include the ability to decrease levels of pro-oxidants, reduce neuroinflammation, enhance the body's antioxidant machinery, and modulate signaling pathways involved in cell survival and apoptosis. mdpi.comnih.gov For example, certain phenolic compounds have been shown to protect neurons by reducing the formation of reactive oxygen species (ROS), restoring mitochondrial membrane potential, and inhibiting glutamate-induced excitotoxicity. mdpi.comresearchgate.net The ability of many polyphenols to cross the blood-brain barrier is a key advantage for their potential therapeutic use in central nervous system disorders. mdpi.com
Although very few articles have been published specifically on this compound, its chemical structure as a phenol ester places it within this promising class of molecules. hmdb.ca Future research could explore whether this compound exhibits similar neuroprotective properties, such as antioxidant and anti-inflammatory activities, that have been identified in other phenolic esters. Such studies would be necessary to determine its potential as a therapeutic agent or a research tool in the context of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. mdpi.comnih.gov
Toxicological and Safety Research in a Chemical Context
Genotoxicity Studies
The genotoxic potential of fragrance ingredients like this compound is a critical endpoint in their safety assessment. The Research Institute for Fragrance Materials (RIFM) systematically evaluates ingredients for two key genotoxic properties: mutagenicity and clastogenicity. rifm.org Mutagenicity refers to the potential to cause DNA mutations, while clastogenicity is the potential to cause chromosomal breaks or rearrangements. rifm.org
As part of its safety assessment program, RIFM utilizes a battery of tests to screen for these effects. A mammalian cell-based assay known as the BlueScreen HC assay is often used as a screening tool to measure both the genotoxicity and cytotoxicity of chemical compounds. researchgate.net This assay helps prioritize fragrance materials for further testing and provides supporting evidence for read-across approaches. researchgate.net Based on a weight-of-evidence approach, materials that show a potential for genotoxicity are identified, while the majority are typically cleared. researchgate.net Any fragrance ingredient that is ultimately found to be genotoxic is banned from use by the industry. rifm.org The specific results from the full battery of genotoxicity tests for this compound are compiled within its comprehensive RIFM safety assessment. elsevierpure.comnih.gov
Cytotoxicity Assays
Cytotoxicity, or the potential of a substance to cause cell damage or death, is evaluated through various toxicological studies. For this compound, acute toxicity studies have been conducted to determine the dose at which significant adverse effects occur. The results indicate a low level of acute toxicity.
Table 2: Acute Toxicity Data for this compound
| Test Type | Species | Route | Value | Reference(s) |
|---|---|---|---|---|
| LD50 (Lethal Dose, 50%) | Rat | Oral | > 5000 mg/kg | thegoodscentscompany.comthegoodscentscompany.com |
The LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population. The high LD50 values for both oral and dermal routes of exposure suggest low acute cytotoxicity for this compound. thegoodscentscompany.comthegoodscentscompany.com
Sensitization and Allergic Induction Research
Skin sensitization is an allergic reaction that can result from exposure to a chemical substance. rifm.org Given that the skin is the primary site of exposure for most fragrance ingredients, assessing the potential for a compound to induce sensitization is a key focus of safety evaluations. rifm.org Research on this compound has shown that in a human study, a 4% solution of the compound did not cause irritation or sensitization. thegoodscentscompany.comthegoodscentscompany.com This type of human experience data is valuable for understanding the potential for allergic induction under conditions of use. The RIFM safety assessment for this compound includes a thorough evaluation of its sensitization potential, often using data from analogous compounds through a process called read-across if direct data is limited. nih.gov
Regulatory Science and Risk Assessment Methodologies
The safety assessment of fragrance ingredients like this compound is conducted through a rigorous, science-based process managed by organizations such as the Research Institute for Fragrance Materials (RIFM). sicherheitsbewerter.info This process follows a systematic, decision-tree approach that has evolved to incorporate advances in risk assessment and toxicology. nih.govnih.gov
The evaluation begins with a comprehensive analysis of existing data, followed by computational (in silico) analysis and the identification of suitable structural analogs for a 'read-across' approach. nih.govbohrium.com This methodology allows scientists to use data from a well-studied chemical to predict the properties of a similar, less-studied one, reducing the need for animal testing. rifm.org
Key elements of the modern risk assessment framework include:
Aggregate Exposure Assessment: This methodology considers exposure to an ingredient from multiple consumer products to get a realistic view of real-world exposure levels. bohrium.com
Threshold of Toxicological Concern (TTC): In the absence of specific toxicological data, the TTC approach provides a conservative exposure limit below which there is a low probability of adverse health effects. researchgate.netbohrium.com
Quantitative Risk Assessment (QRA): This is specifically used for assessing the risk of dermal sensitization. bohrium.com
Alternative Methodologies: A strong emphasis is placed on using alternatives to animal testing, such as in vitro data and in silico modeling. nih.gov
All scientific findings are reviewed and approved by an independent Expert Panel for Fragrance Safety before being published in peer-reviewed journals. rifm.orgsicherheitsbewerter.info This comprehensive process ensures that fragrance materials are safe for their intended use. nih.gov
Future Directions and Interdisciplinary Research Opportunities
Development of Sustainable Synthesis Routes
The traditional synthesis of p-Tolyl phenylacetate (B1230308) involves the esterification of p-cresol (B1678582) and phenylacetic acid, often catalyzed by strong mineral acids. scentree.co Future research is increasingly focused on developing more environmentally benign methodologies that align with the principles of green chemistry.
Key areas of development include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as montmorillonite (B579905) clays, presents a recyclable and less corrosive alternative to conventional liquid acids. drugfuture.com These catalysts simplify product purification and minimize waste streams.
Biocatalysis: Enzymatic synthesis using lipases offers a highly selective and efficient route under mild reaction conditions. mdpi.comrug.nl Biocatalysis can reduce energy consumption and the use of hazardous reagents. Research in this area explores enzyme immobilization and the use of non-conventional media like deep eutectic solvents to enhance stability and reusability. mdpi.com
Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic compounds (VOCs) is a primary goal. Future syntheses will likely explore solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, to reduce the environmental impact.
| Synthesis Route | Key Advantages | Research Focus |
|---|---|---|
| Conventional Acid Catalysis | Established methodology | Improving yield, minimizing side reactions |
| Heterogeneous Solid Acid Catalysis | Catalyst recyclability, reduced corrosion, simplified workup | Development of novel clay-based or zeolite catalysts |
| Enzymatic (Lipase) Catalysis | High selectivity, mild conditions, biodegradable catalyst | Enzyme immobilization, use in novel solvent systems |
Integration of Artificial Intelligence in Mechanistic Prediction
Future integration of AI could involve:
Reaction Outcome Prediction: Machine learning algorithms, particularly graph neural networks and transformers, can be trained on extensive databases of esterification reactions. mdpi.com These models could predict the yield and selectivity of this compound synthesis under various catalytic conditions, temperatures, and reactant ratios. eurekalert.org
Mechanism Elucidation: AI can help interpret complex spectroscopic data and computational chemistry results to propose and validate reaction pathways. For the synthesis of this compound, this could involve identifying key intermediates and transition states, providing a deeper understanding of the catalytic cycle.
Automated Synthesis Planning: Retrosynthesis AI tools can propose novel synthetic routes starting from simple, readily available precursors. engineering.org.cn This could uncover more efficient or sustainable pathways to this compound and its derivatives.
Novel Catalyst Design for this compound Transformations
The design of novel, highly efficient, and selective catalysts is central to the future of this compound synthesis and its subsequent chemical transformations (e.g., hydrolysis, transesterification, or hydrogenation). Research is moving beyond traditional catalysts to explore more sophisticated systems.
Promising areas for catalyst design include:
Data-Driven Catalyst Discovery: Machine learning can accelerate the discovery of new catalysts by identifying promising candidates from large virtual libraries. umich.eduresearchgate.net By correlating catalyst structure with performance data, ML models can guide synthetic efforts toward the most effective designs, reducing the need for extensive trial-and-error experimentation. researchgate.netu-tokyo.ac.jpacs.org
Enzyme Engineering: Advances in protein engineering allow for the modification of enzymes like lipases to enhance their stability, activity, and substrate specificity for reactions involving this compound. illinois.edu Directed evolution and rational design can create biocatalysts tailored for industrial applications.
Metal-Organic Frameworks (MOFs): MOFs offer tunable porous structures that can be designed to have specific catalytic sites. Their high surface area and well-defined active centers make them promising candidates for the selective synthesis and transformation of esters.
Exploration of Bio-based Feedstocks for Synthesis
A significant step towards a sustainable chemical industry is the replacement of petroleum-derived feedstocks with renewable, bio-based alternatives. The synthesis of this compound is well-suited for this transition, as both of its precursors, phenylacetic acid and p-cresol, can be sourced from biomass.
Bio-based Phenylacetic Acid: Phenylacetic acid can be produced through the microbial fermentation of renewable feedstocks like glucose, glycerol, or the amino acid L-phenylalanine. researchgate.netresearchgate.net Engineered microorganisms can be optimized to produce phenylacetic acid in high yields, providing a green alternative to conventional chemical synthesis. wikipedia.orgyoutube.com
Lignin-Derived p-Cresol: Lignin (B12514952), a complex aromatic biopolymer, is a major, often underutilized, byproduct of the paper and biorefinery industries. nih.gov Through various depolymerization and valorization techniques, such as pyrolysis or hydrogenolysis, lignin can be broken down into a mixture of phenolic compounds, from which p-cresol can be isolated. mdpi.comusda.govnih.gov This approach not only provides a renewable source of p-cresol but also adds value to a waste stream. energy.gov
| Precursor | Bio-based Feedstock | Conversion Method |
|---|---|---|
| Phenylacetic Acid | Glucose, Glycerol, L-Phenylalanine | Microbial Fermentation / Biotransformation researchgate.netresearchgate.net |
| p-Cresol | Lignin (from wood/agricultural waste) | Catalytic Depolymerization / Valorization nih.govmdpi.com |
Advanced Materials Science Applications Utilizing this compound Motifs
Beyond its current applications, the molecular structure of this compound offers potential as a building block or motif in the field of advanced materials science. Its aromatic nature can impart desirable properties such as thermal stability and rigidity to polymers.
Potential future applications include:
Specialty Polymers and Coatings: this compound is already used in the synthesis of specialty polymers for coatings and adhesives, where it can enhance durability and performance. chemimpex.com Future research could focus on creating novel polyesters or polycarbonates by incorporating monomers derived from this compound, potentially leading to materials with enhanced optical, thermal, or mechanical properties.
Functional Poly(phenylene oxides): The p-cresol moiety of the molecule is a substituted phenol (B47542). Phenols are key monomers in the production of polymers like poly(phenylene oxide) (PPO). Investigating the copolymerization of p-cresol derivatives related to this compound could lead to new PPO-type materials with tailored functionalities.
Stimuli-Responsive Materials: The ester linkage in this compound is susceptible to hydrolysis. This characteristic could be exploited in the design of "smart" materials, such as degradable polymers or materials that release an active compound in response to a specific environmental trigger like a change in pH.
Q & A
Basic: What are the established synthetic routes for producing high-purity p-Tolyl phenylacetate in laboratory settings?
Methodological Answer:
this compound is commonly synthesized via carbonyl chloride synthesis, where phenylacetic acid reacts with p-cresol (4-methylphenol) in the presence of carbonyl chloride (phosgene) as an acylating agent. A catalytic system using cobalt carbonyl (Co₂(CO)₈) enhances reaction efficiency under controlled CO pressure. Post-synthesis, purification involves fractional distillation or recrystallization to achieve >99% purity (GC analysis). Key parameters include maintaining anhydrous conditions to avoid hydrolysis and optimizing molar ratios (e.g., 1:1.2 phenylacetic acid to p-cresol) to minimize byproducts .
Basic: What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.3 ppm for methyl group on p-tolyl ring; δ 3.6 ppm for methylene in phenylacetate moiety) confirm structural integrity .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion peak at m/z 226 (C₁₅H₁₄O₂) and fragment peaks at m/z 108 (p-tolyl ion) and 91 (tropylium ion) .
- Chromatography : GC-FID or HPLC with C18 columns (acetonitrile/water mobile phase) quantifies purity and detects impurities like unreacted p-cresol .
Advanced: What molecular mechanisms underlie the anticancer activity of phenylacetate derivatives, including this compound?
Methodological Answer:
Phenylacetate derivatives induce growth arrest and apoptosis via:
- Cell Cycle Modulation : Downregulation of cyclin-dependent kinases (CDKs) and upregulation of p21Cip1, leading to G1 phase arrest. Phosphorylation of retinoblastoma protein (pRb) is reduced, halting cell proliferation .
- Apoptotic Pathways : Caspase activation, Bax upregulation, and Bcl-2 suppression destabilize mitochondrial membranes, releasing cytochrome c .
- Gene Expression Alterations : Reduced TGF-β2 mRNA (linked to tumor invasiveness) and increased HLA class I expression (enhancing immune recognition) .
In vitro models (e.g., PC3 prostate cancer, osteosarcoma cells) validated these mechanisms using flow cytometry and qRT-PCR .
Advanced: How can this compound be integrated into combination therapies for enhanced efficacy?
Methodological Answer:
Synergistic effects are observed with drugs targeting overlapping pathways:
- Suramin Combination : Co-treatment with suramin (a growth factor antagonist) completely abrogates prostate cancer cell growth in vitro by dual inhibition of urokinase plasminogen activator (uPA) and autocrine signaling. Dose-response matrices (e.g., 0.5–5 mM phenylacetate + 10–100 µM suramin) are used to identify additive vs. synergistic interactions .
- Chemotherapy Adjuvant : Preclinical models suggest pairing with DNA-damaging agents (e.g., cisplatin) to exploit this compound’s ability to sensitize cells via p21-mediated checkpoint override .
Advanced: How can computational modeling optimize force field parameters for this compound in molecular dynamics simulations?
Methodological Answer:
- Force Field Refinement : Adjust Lennard-Jones (LJ) parameters for aromatic carbons and carbonyl oxygen atoms to improve density (ρ) and enthalpy of vaporization (ΔHvap) predictions. For GAFF-LCFF, reduced LJ well depths (ε) for aromatic carbons (0.289824 kJ/mol) and carbonyl oxygen (0.478608 kJ/mol) align simulations with experimental data .
- Validation Metrics : Compare simulated bulk properties (e.g., ρ = 1.12 g/cm³ at 298 K) against experimental measurements. Use radial distribution functions (RDFs) to validate ester-group interactions .
Advanced: How should researchers resolve contradictions in reported biological activities of phenylacetate derivatives across studies?
Methodological Answer:
- Dose-Dependent Effects : Reconcile discrepancies by testing a broad concentration range (e.g., 1–10 mM) to differentiate cytostatic (low dose) vs. cytotoxic (high dose) outcomes .
- Cell Line Specificity : Validate findings across multiple models (e.g., androgen-sensitive LNCaP vs. refractory PC3 prostate cancer cells) to account for pathway heterogeneity .
- Pharmacokinetic Profiling : Measure intracellular drug accumulation (via LC-MS) to clarify differential responses tied to uptake efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
